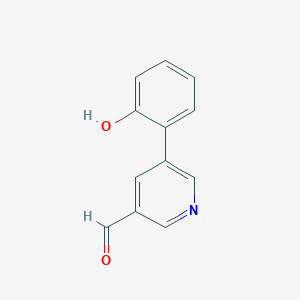
5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde: is an organic compound with the molecular formula C12H9NO2 It is a derivative of pyridine, featuring a hydroxyphenyl group at the 5-position and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and pyridine-3-carboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carboxaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides or alkyl halides for esterification or etherification
Major Products:
Oxidation: 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
Reduction: 5-(2-Hydroxyphenyl)pyridine-3-methanol
Substitution: Various esters or ethers depending on the substituents used
科学的研究の応用
Chemistry:
Organic Synthesis: 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology:
Biological Probes: The compound can be used as a building block for designing fluorescent probes or bioactive molecules for studying biological processes.
Medicine:
Drug Development: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Hydroxy Group: Can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
- 2-Hydroxybenzaldehyde (Salicylaldehyde)
Comparison:
- Pyridine-2-carboxaldehyde and Pyridine-4-carboxaldehyde: These compounds are isomers of pyridine-3-carboxaldehyde, differing in the position of the aldehyde group on the pyridine ring. They exhibit similar reactivity but may have different biological activities and applications.
- 2-Hydroxybenzaldehyde: This compound is structurally similar due to the presence of a hydroxy group and an aldehyde group on a benzene ring. it lacks the pyridine ring, which can significantly alter its chemical properties and reactivity.
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
5-(2-hydroxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-5-10(7-13-6-9)11-3-1-2-4-12(11)15/h1-8,15H |
InChIキー |
NVJAVPRGVZETHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


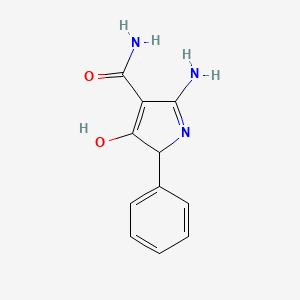
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
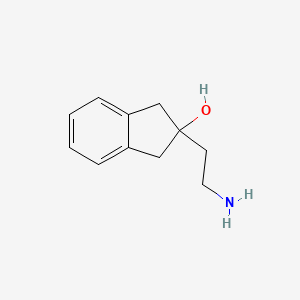
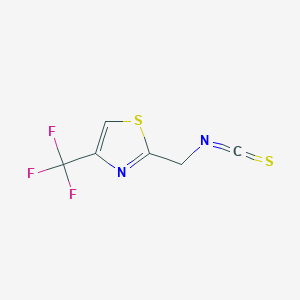
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)

![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
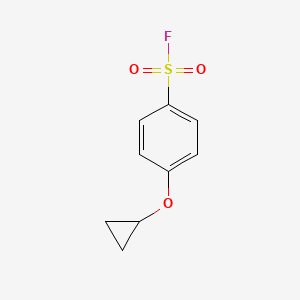
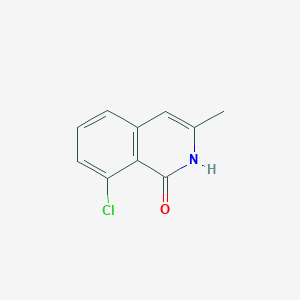

amine](/img/structure/B13160187.png)


